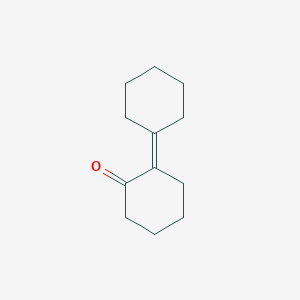

2-Cyclohexylidenecyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDSIOSLHQWFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCCC2=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862512 | |

| Record name | Cyclohexanone, 2-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-12-7, 35255-48-2 | |

| Record name | 2-Cyclohexylidenecyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclohexyliden-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, cyclohexylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-cyclohexylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylidenecyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICYCLOHEXYLIDEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1VAK47QOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylidenecyclohexanone: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylidenecyclohexanone (CAS No. 1011-12-7) is an α,β-unsaturated ketone that serves as a significant intermediate in organic synthesis. It is primarily formed through the self-condensation of cyclohexanone (B45756). This document provides a comprehensive technical overview of its synthesis, reaction mechanisms, chemical and physical properties, and detailed experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Introduction

This compound is an organic compound with the molecular formula C₁₂H₁₈O.[1] Its structure features a cyclohexanone ring with a cyclohexylidene group attached at the alpha position, creating a conjugated enone system.[1] This structural feature is responsible for its characteristic reactivity, particularly towards nucleophiles.[1] The compound typically appears as a colorless to pale yellow liquid with a distinct odor.[1] It is widely recognized as a key intermediate in the synthesis of various chemicals, including fungicides and o-phenylphenol (OPP), a precursor for flame retardants.[2]

Synthesis of this compound

The primary route for synthesizing this compound is the self-aldol condensation of cyclohexanone. This reaction can be catalyzed by either acids or bases and involves the formation of a carbon-carbon bond between two cyclohexanone molecules, followed by dehydration.[3]

The reaction typically yields an isomeric mixture of this compound (the exocyclic, more conjugated ketone) and 2-(1-cyclohexenyl)cyclohexanone (B73363) (the endocyclic ketone).[4] The ratio of these products can be influenced by the catalyst and reaction conditions.

Reaction Mechanism

The self-condensation proceeds via a classic aldol (B89426) condensation mechanism.

-

Base-Catalyzed Mechanism: A base abstracts an acidic α-proton from one cyclohexanone molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting aldol addition product, an unstable β-hydroxy ketone (1'-hydroxy-[1,1'-bicyclohexyl]-2-one), rapidly undergoes dehydration to form the final α,β-unsaturated ketone products.[3]

-

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of a cyclohexanone molecule, activating it towards nucleophilic attack. A second cyclohexanone molecule, acting as an enol, attacks the activated carbonyl. Subsequent dehydration leads to the formation of the condensed products.[5]

Catalytic Systems

Both homogeneous and heterogeneous catalysts are employed for this synthesis.

-

Homogeneous Catalysts: Sodium hydroxide (B78521) (NaOH) is a common base catalyst, while sulfuric acid is a widely used acid catalyst.[3][6] These offer high activity but can pose challenges in separation, equipment corrosion, and waste disposal.[6]

-

Heterogeneous Catalysts: To create a more environmentally friendly process, solid catalysts that can be easily filtered and reused are preferred.[6] Examples include sulfonic acid resins (e.g., Amberlyst-15), perfluorosulfonic acid resins (HRF5015), and acid-treated clays.[2][5] These catalysts often provide high selectivity for the desired dimer products while minimizing the formation of trimers and polymers.[2]

Synthesis Workflow Diagram

The following diagram illustrates the base-catalyzed self-aldol condensation of cyclohexanone.

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1011-12-7 | [7] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 293-294 °C @ 760 mmHg (est.) | [8] |

| Density | 1.034 g/cm³ | [9] |

| Flash Point | 122.4 °C (est.) | [9] |

| Solubility | Soluble in alcohol, organic solvents; limited in water | [1] |

| IUPAC Name | 2-cyclohexylidenecyclohexan-1-one | [7] |

Spectroscopic Data

Definitive, assigned experimental spectra for this compound are not widely published. The data below is compiled from mass spectrometry databases and predictions based on its structure and analysis of its common isomer, 2-(1-cyclohexenyl)cyclohexanone.

| Spectroscopy | Characteristic Peaks / Features | Reference(s) |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 178. Key Fragments: m/z = 149, 135, 121, 107, 91, 81, 79, 67, 55. | [6] |

| IR Spectroscopy | C=O Stretch: ~1685-1695 cm⁻¹ (strong, sharp; shifted to lower wavenumber from a typical saturated ketone (~1715 cm⁻¹) due to α,β-unsaturation). C=C Stretch: ~1640-1650 cm⁻¹ (medium). C-H Stretch (sp³): ~2850-2960 cm⁻¹ (strong). | [10] |

| ¹³C NMR (Predicted) | C=O: ~200-210 ppm. C=C (quaternary): ~150-160 ppm. C=C (carbonyl side): ~130-140 ppm. Aliphatic CH₂: ~20-40 ppm. | [5] |

| ¹H NMR (Predicted) | Aliphatic Protons (CH₂): Broad multiplets between ~1.5-2.8 ppm. Protons alpha to the carbonyl and on the exocyclic double bond would be the most deshielded within this range. The absence of a vinylic proton signal (~5.4 ppm) distinguishes it from its endocyclic isomer. | [5] |

Comparative Synthesis Data

This table summarizes results from different catalytic systems for the self-condensation of cyclohexanone.

| Catalyst | Temperature (°C) | Dimer Selectivity (%) | Notes | Reference(s) |

| HRF5015 Resin | 90 | ~100 | High selectivity to dimers with minimal trimer formation. | [2] |

| NaOH (Homogeneous) | 140 | 94.5 | High conversion can be achieved, but side products are more likely. | [6] |

| Lewatite SPC118 W | 142 | 70 | Example of a solid acid resin catalyst. | [6] |

| Sulfonic Acid/Silica | 100 | >95 | Heterogeneous acid catalyst evaluated for biofuel precursor synthesis. | [5] |

Experimental Protocols

The following are representative protocols for the synthesis of this compound.

Protocol 1: Base-Catalyzed Self-Condensation (NaOH)

This protocol is adapted from studies on alkali-catalyzed condensation of cyclohexanone.[4]

-

Materials:

-

Cyclohexanone (reagent grade)

-

Sodium hydroxide (NaOH)

-

Toluene (B28343) or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add cyclohexanone (e.g., 100 g, 1.02 mol).

-

Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 2-5% by weight of cyclohexanone).

-

Reaction: Heat the mixture to reflux (approx. 130-150 °C) with vigorous stirring.[4] The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of cyclohexanone and the formation of the dimer products. Reaction times can range from 2 to 6 hours depending on temperature and catalyst concentration.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an equal volume of toluene.

-

Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to neutralize and remove the NaOH catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and any unreacted cyclohexanone.

-

Purification: The resulting crude oil, a mixture of product isomers, can be purified by vacuum distillation to isolate the dimer fraction.

-

Protocol 2: Heterogeneous Acid-Catalyzed Self-Condensation

This protocol is a generalized procedure based on the use of sulfonic acid-modified solid catalysts.[5]

-

Materials:

-

Cyclohexanone (reagent grade)

-

Sulfonic acid-functionalized catalyst (e.g., Amberlyst-15, or a custom silica-based catalyst)

-

Sulfolane (as an internal standard for GC analysis, optional)

-

Suitable organic solvent for filtration (e.g., diethyl ether)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

-

Procedure:

-

Catalyst Activation: Ensure the solid acid catalyst is activated according to the manufacturer's or literature procedure (typically involves drying under vacuum at an elevated temperature).

-

Reaction Setup: In a round-bottom flask, combine cyclohexanone (e.g., 30.0 g), the solid acid catalyst (e.g., 0.3 g, 1 wt%), and an internal standard if used (e.g., 0.6 g sulfolane).[5]

-

Reaction: Heat the solventless mixture to the desired temperature (e.g., 80-120 °C) with vigorous magnetic stirring.[5] Monitor the reaction progress by taking aliquots over time and analyzing them by GC.

-

Catalyst Removal: After the desired conversion is reached (e.g., 2-24 hours), cool the mixture to room temperature. Dilute with a small amount of diethyl ether to reduce viscosity and filter to remove the solid catalyst.

-

Concentration: Rinse the catalyst with a small amount of fresh solvent. Combine the filtrates and remove the solvent and unreacted cyclohexanone using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation.

-

Conclusion

This compound is a versatile chemical intermediate synthesized primarily via the self-aldol condensation of cyclohexanone. The choice of catalyst—ranging from traditional homogeneous acids and bases to modern, reusable heterogeneous systems—allows for significant control over reaction selectivity and environmental impact. The data and protocols provided in this guide offer a technical foundation for its synthesis and characterization, serving as a valuable resource for professionals in chemical research and development.

References

- 1. CAS 1011-12-7: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR spectrum [chemicalbook.com]

- 6. Cyclohexanone, 2-cyclohexylidene- [webbook.nist.gov]

- 7. Bicyclohexyliden-2-one | C12H18O | CID 13892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. US3050561A - Process for preparation of 2-cyclohexenone - Google Patents [patents.google.com]

- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

2-Cyclohexylidenecyclohexanone CAS number and chemical structure

This technical guide provides a comprehensive overview of 2-Cyclohexylidenecyclohexanone, a significant organic compound with applications in chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

CAS Number: 1011-12-7[1][2][3][4]

Chemical Structure and Properties

This compound is an α,β-unsaturated ketone with a molecular formula of C12H18O.[1][3] Its structure consists of a cyclohexylidene group attached to a cyclohexanone (B45756) ring.[1] This compound is typically a colorless to pale yellow liquid or a white to off-white solid with a distinct odor.[1][2] It is soluble in organic solvents like chloroform (B151607) and methanol, but has limited solubility in water.[1][2]

The presence of the α,β-unsaturated ketone functional group makes it reactive towards nucleophilic addition.[1] The steric hindrance provided by the two cyclohexyl groups influences its chemical behavior and stability.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C12H18O[1][2][3][4] |

| Molecular Weight | 178.27 g/mol [2][3] |

| Melting Point | 57 °C[2] |

| Boiling Point | 270.52°C to 295°C at 760 mmHg (estimates)[2][4] |

| Density | Approximately 0.9249 to 1.034 g/cm³ (estimates)[2][4] |

| Flash Point | 122.4 °C (estimate)[4] |

| logP (Octanol/Water Partition Coefficient) | 1.910 (estimate)[2] |

| Vapor Pressure | 0.00156 mmHg at 25°C (estimate)[4] |

| Refractive Index | 1.4877 to 1.528 (estimates)[2][4] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the self-condensation of cyclohexanone.[5] This reaction is typically catalyzed by an alkali.[5]

Experimental Protocol: Alkali-Catalyzed Self-Condensation of Cyclohexanone

This protocol describes a general procedure for the synthesis of this compound from cyclohexanone.

Materials:

-

Cyclohexanone

-

Alkali catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Anhydrous ether or other suitable organic solvent

-

Drying agent (e.g., magnesium sulfate)

-

Aqueous acid solution (e.g., 10% sulfuric acid) for neutralization

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (e.g., Vigreux column or spinning-band column for purification)

Procedure:

-

In a dry three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place the alkali catalyst and a suitable anhydrous organic solvent.

-

Add a solution of cyclohexanone in the same solvent dropwise to the flask with stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture under reflux for an additional period to ensure the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the dropwise addition of an aqueous acid solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts and wash them successively with water and a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis.[1][5] Its derivatives have potential applications in polymer chemistry.[5] It is also noted as a possible impurity in the production of the fungicide Picoxystrobin.[2] Furthermore, it is used in the synthesis of other complex organic molecules, which may have applications in the pharmaceutical and agrochemical industries.[5]

Signaling Pathways and Logical Relationships

The synthesis of this compound from cyclohexanone can be visualized as a two-step process involving an initial aldol (B89426) condensation followed by dehydration.

Caption: Synthesis pathway of this compound.

References

Spectroscopic Profile of 2-Cyclohexylidenecyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylidenecyclohexanone (CAS No. 1011-12-7), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Properties

This compound is an α,β-unsaturated ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol .[1][2] Its structure, featuring a cyclohexylidene group attached to a cyclohexanone (B45756) ring, gives rise to its characteristic spectroscopic properties.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The experimental data for this compound is presented in Table 1.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O (Carbonyl) |

| 149.8 | C=C (Quaternary) |

| 125.7 | C=C (Quaternary) |

| 38.6 | CH₂ |

| 31.8 | CH₂ |

| 28.8 | CH₂ |

| 28.3 | CH₂ |

| 26.9 | CH₂ |

| 25.0 | CH₂ |

| 23.2 | CH₂ |

Note: Specific assignments for the individual CH₂ peaks may vary and would require further 2D NMR analysis for definitive confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for an α,β-unsaturated ketone.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2930 | C-H Stretch (Aliphatic) | Strong |

| ~2855 | C-H Stretch (Aliphatic) | Strong |

| ~1685 | C=O Stretch (α,β-unsaturated Ketone) | Strong |

| ~1615 | C=C Stretch (Alkene) | Medium |

| ~1450 | C-H Bend (Methylene) | Medium |

The strong absorption band around 1685 cm⁻¹ is indicative of the conjugated carbonyl group, a hallmark of α,β-unsaturated ketones. The presence of a C=C stretching vibration further confirms the unsaturation in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 150 | 45 | [M - CO]⁺ |

| 135 | 55 | [M - C₃H₇]⁺ |

| 121 | 60 | [M - C₄H₉]⁺ |

| 107 | 40 | [M - C₅H₁₁]⁺ |

| 93 | 50 | [C₇H₉]⁺ |

| 79 | 65 | [C₆H₇]⁺ |

The base peak in the mass spectrum is the molecular ion peak at m/z 178. A prominent fragment is observed at m/z 150, corresponding to the loss of a neutral carbon monoxide molecule, which is a common fragmentation pathway for cyclic ketones. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, also contributes to the fragmentation pattern.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Mechanism of 2-Cyclohexylidenecyclohexanone formation

An In-depth Technical Guide on the Mechanism of 2-Cyclohexylidenecyclohexanone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a significant intermediate in organic synthesis, is primarily formed through the self-condensation of cyclohexanone (B45756). This reaction, a classic example of an aldol (B89426) condensation, can be catalyzed by both acids and bases, leading to a mixture of dimeric products. This technical guide provides a comprehensive overview of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical transformations. Understanding this mechanism is crucial for optimizing reaction conditions to achieve high selectivity and yield, which is of particular interest in the synthesis of fine chemicals and potential pharmaceutical precursors.

Introduction

The self-condensation of cyclohexanone is a fundamental reaction in organic chemistry that results in the formation of C12 dimers. These dimers, primarily 2-(1-cyclohexenyl)cyclohexanone (B73363) and this compound, serve as valuable precursors for various industrial applications, including the production of fungicides, flame retardants, and the synthesis of o-phenylphenol (OPP).[1][2] The reaction is a reversible aldol condensation and can be promoted by either acidic or basic catalysts.[3][4] The control of selectivity towards the desired isomer, this compound, is a key challenge and an area of active research.

Reaction Mechanism

The formation of this compound from cyclohexanone proceeds through a two-step aldol condensation mechanism: an initial aldol addition to form a β-hydroxy ketone, followed by a dehydration step. The reaction can be catalyzed by either a base or an acid.

Base-Catalyzed Mechanism

The base-catalyzed self-condensation of cyclohexanone involves the following steps:

-

Enolate Formation: A base abstracts an α-hydrogen from a cyclohexanone molecule to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule, leading to the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (or another proton source) to yield the aldol addition product, 1'-hydroxy-[1,1'-bicyclohexyl]-2-one.[4][5]

-

Dehydration: The aldol adduct is then dehydrated to form the final products. This step is also base-catalyzed, involving the formation of an enolate followed by the elimination of a hydroxide (B78521) ion. This dehydration can result in two isomeric products: 2-(1-cyclohexenyl)cyclohexanone and this compound.[3][4]

Acid-Catalyzed Mechanism

The acid-catalyzed mechanism proceeds through the formation of an enol intermediate:

-

Protonation: The carbonyl oxygen of a cyclohexanone molecule is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Enol Formation: A base (e.g., water) removes an α-hydrogen to form the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of a second cyclohexanone molecule.

-

Deprotonation and Dehydration: A series of proton transfer steps leads to the formation of the aldol addition product, which then readily dehydrates under acidic conditions to yield the α,β-unsaturated ketone and its isomer.[6][7]

Quantitative Data

The efficiency and selectivity of the cyclohexanone self-condensation are highly dependent on the reaction conditions and the catalyst used.

| Catalyst | Temperature (°C) | Conversion (%) | Dimer Selectivity (%) | Activation Energy (kJ/mol) | Reference |

| NaOH | 127 - 149 | up to 80 | - | 132.6 | [5] |

| HRF5015 (perfluorosulfonic acid resin) | 50 - 100 | - | ~100 | 54 | [1][2] |

| Sulfonic acid-modified silicas | - | - | Dimer ratio (DMI:DMII) ~9:1 | - | [6][7] |

DMI: 2-(1-cyclohexen-1-yl)-cyclohexanone, DMII: this compound

Experimental Protocols

The following are generalized experimental protocols for the acid- and base-catalyzed self-condensation of cyclohexanone based on literature descriptions.

Base-Catalyzed Self-Condensation

Objective: To synthesize this compound and its isomer via base-catalyzed self-condensation of cyclohexanone.

Materials:

-

Cyclohexanone

-

Sodium hydroxide (NaOH)

-

Batch reactor

-

Heating and stirring apparatus

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

The batch reactor is charged with cyclohexanone.

-

A specific concentration of sodium hydroxide catalyst (e.g., 1.6 to 30.0 mmol/kg) is added to the reactor.[5]

-

The reaction mixture is heated to a temperature in the range of 127-149°C with continuous stirring.[5]

-

The reaction is allowed to proceed for a set duration. Samples may be taken at intervals to monitor the progress of the reaction.

-

After the reaction, the mixture is cooled, and the catalyst is neutralized.

-

The products are isolated, typically by distillation.

-

The composition of the product mixture (dimers, trimers, etc.) is determined by GC-MS.[5]

Heterogeneous Acid-Catalyzed Self-Condensation

Objective: To perform the self-condensation of cyclohexanone using a solid acid catalyst for improved selectivity and easier separation.

Materials:

-

Cyclohexanone

-

HRF5015 resin (or other solid acid catalyst)

-

Reaction vessel with temperature control and nitrogen atmosphere

-

Stirring apparatus

-

Filtration setup

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

The reaction vessel is charged with cyclohexanone and the solid acid catalyst (e.g., HRF5015).[1]

-

The system is placed under a nitrogen atmosphere.[2]

-

The reaction mixture is heated to a temperature between 50-100°C with vigorous stirring.[1]

-

The reaction is monitored over time.

-

Upon completion, the reaction mixture is cooled.

-

The solid catalyst is separated from the product mixture by simple filtration.[1]

-

The liquid product is analyzed by GC-MS to determine the conversion and selectivity.[1]

-

The catalyst can be washed, dried, and reused for subsequent reactions.[2]

Conclusion

The formation of this compound through the self-condensation of cyclohexanone is a well-established yet continuously optimized reaction. The choice of catalyst—acidic or basic, homogeneous or heterogeneous—plays a pivotal role in determining the reaction's efficiency and the selectivity towards the desired dimeric product. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the reaction mechanism and the influence of various parameters is essential for designing efficient synthetic routes and for the targeted production of this versatile chemical intermediate. The use of heterogeneous catalysts, in particular, offers a promising avenue for more environmentally friendly and economically viable processes.

References

- 1. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclohexylidenecyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylidenecyclohexan-1-one, a versatile organic compound with significant potential in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. This document details its chemical properties, synthesis, and spectroscopic characterization, and explores the biological activities of its derivatives, offering insights for its application in drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as 2-Cyclohexylidenecyclohexanone is 2-cyclohexylidenecyclohexan-1-one .[1][2] It is also known by synonyms such as Bicyclohexyliden-2-one and Dianon.[1][2]

This compound is an α,β-unsaturated ketone with a molecular formula of C₁₂H₁₈O and a molecular weight of approximately 178.27 g/mol .[1] Its structure features a cyclohexanone (B45756) ring with a cyclohexylidene group attached at the α-position. This arrangement of a conjugated enone system within a bicyclic structure is key to its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Cyclohexylidenecyclohexan-1-one

| Property | Value | Reference |

| IUPAC Name | 2-cyclohexylidenecyclohexan-1-one | [1][2] |

| Synonyms | Bicyclohexyliden-2-one, Dianon | [1][2] |

| CAS Number | 1011-12-7 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

Synthesis of 2-Cyclohexylidenecyclohexan-1-one

The primary synthetic route to 2-cyclohexylidenecyclohexan-1-one is the self-condensation of cyclohexanone . This reaction, a classic example of an aldol (B89426) condensation, can be catalyzed by either acids or bases. The reaction proceeds through the formation of an enolate or enol intermediate, which then attacks the carbonyl group of a second cyclohexanone molecule. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone.

It is important to note that the self-condensation of cyclohexanone typically yields a mixture of two isomers: the exocyclic α,β-unsaturated ketone, 2-cyclohexylidenecyclohexan-1-one, and the endocyclic isomer, 2-(1-cyclohexen-1-yl)cyclohexanone. The ratio of these products can be influenced by the reaction conditions, including the choice of catalyst and temperature. Under certain acidic conditions, 2-(1-cyclohexen-1-yl)cyclohexanone can be the major product.[3]

Experimental Protocol: Base-Catalyzed Self-Condensation of Cyclohexanone

Materials:

-

Cyclohexanone

-

Sodium hydroxide (B78521) (or other suitable base)

-

Ethanol (B145695) (or other suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Hydrochloric acid (for neutralization)

Procedure:

-

A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cyclohexanone is added dropwise to the basic solution with constant stirring.

-

The reaction mixture is then heated to reflux for a specified period to drive the condensation and dehydration steps.

-

After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.

-

The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product mixture.

-

Purification of 2-cyclohexylidenecyclohexan-1-one from its isomer and other byproducts can be achieved by fractional distillation or column chromatography.

Note: The specific quantities of reagents, reaction time, and temperature should be optimized to maximize the yield of the desired exocyclic isomer.

Spectroscopic Characterization

The structural elucidation of 2-cyclohexylidenecyclohexan-1-one is accomplished through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-cyclohexylidenecyclohexan-1-one provides crucial information about its molecular weight and fragmentation pattern. The NIST WebBook of Chemistry provides a reference mass spectrum for this compound.[4]

Table 2: Key Mass Spectrometry Data for 2-Cyclohexylidenecyclohexan-1-one

| m/z (Relative Intensity) | Interpretation |

| 178 (M+) | Molecular Ion |

| ... | ... |

| (A detailed fragmentation analysis would be included here based on the spectrum) |

Infrared (IR) Spectroscopy

The FTIR spectrum of 2-cyclohexylidenecyclohexan-1-one is expected to show characteristic absorption bands for the α,β-unsaturated ketone functionality.

Table 3: Expected FTIR Absorption Bands for 2-Cyclohexylidenecyclohexan-1-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1670-1690 | C=O stretch | Conjugated Ketone |

| ~1600-1650 | C=C stretch | Alkene |

| ~2850-2960 | C-H stretch | Aliphatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclohexylidenecyclohexan-1-one

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Vinylic H | ~5.8-6.5 | m | |

| Allylic H | ~2.2-2.8 | m | Protons adjacent to the double bond and carbonyl group |

| Aliphatic H | ~1.5-2.2 | m | Other cyclohexyl protons |

| ¹³C NMR | |||

| C=O | ~190-200 | Carbonyl carbon | |

| Vinylic C | ~120-150 | Carbons of the C=C double bond | |

| Aliphatic C | ~20-40 | Other sp³ hybridized carbons |

Applications in Drug Development: A Focus on Derivatives

While direct biological activity data for 2-cyclohexylidenecyclohexan-1-one is limited, its core structure serves as a valuable scaffold for the synthesis of derivatives with significant therapeutic potential. Much of the research in this area has focused on 2,6-bis(benzylidene)cyclohexanone derivatives , which have demonstrated a range of biological activities.

Cytotoxic and Anti-Cancer Activity

Several studies have highlighted the potential of cyclohexanone derivatives as anti-cancer agents. For instance, certain 1,3-cyclohexanone derivatives have been shown to exhibit significant cytotoxic effects against cancer cell lines, such as MDA-MB-468.[5] These compounds can induce apoptosis through the upregulation of pro-apoptotic markers like caspases 3, 7, 8, and 9, and the downregulation of anti-apoptotic proteins such as BCL-2.[5]

Furthermore, specific derivatives, namely 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic inhibitors of topoisomerase I.[6] These compounds have shown selective growth inhibition of tamoxifen-resistant MCF-7 breast cancer cells, suggesting a potential therapeutic avenue for overcoming drug resistance.[6]

The proposed mechanism of action for some of these cytotoxic derivatives involves the induction of S-phase selective DNA damage, a cellular response similar to that of the known topoisomerase I poison, camptothecin.[6]

Anti-Inflammatory Activity

Derivatives of 2-cyclohexylidenecyclohexan-1-one have also been investigated for their anti-inflammatory properties. Diarylidenecyclohexanone derivatives have been synthesized and shown to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) and 5-lipoxygenase (5-LOX), key mediators of the inflammatory response.[1] The anti-inflammatory potential of aryl-cyclohexanone derivatives has been demonstrated in vivo in models of acute lung injury.[7]

Signaling Pathways

The biological effects of cyclohexanone derivatives are often mediated through their interaction with key cellular signaling pathways. One such pathway is the RhoA/ROCK1/PTEN/PI3K/Akt pathway. A cyclohexene (B86901) derivative, MC-3129, has been shown to exhibit antileukemic activity by interrupting this signaling cascade, leading to the mitochondrial translocation of cofilin and subsequent apoptosis. This highlights the potential of the cyclohexanone scaffold to be modified to target specific components of signaling pathways implicated in cancer and other diseases.

Logical and Experimental Workflow Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2-cyclohexylidenecyclohexan-1-one.

Aldol Condensation Mechanism

Caption: Mechanism of the base-catalyzed self-condensation of cyclohexanone.

Signaling Pathway of a Cyclohexene Derivative

Caption: Proposed signaling pathway for the antileukemic activity of the cyclohexene derivative MC-3129.

Conclusion

2-Cyclohexylidenecyclohexan-1-one is a readily accessible compound through the self-condensation of cyclohexanone. While its direct biological applications are not extensively documented, its chemical structure represents a valuable and versatile scaffold. The demonstrated potent cytotoxic and anti-inflammatory activities of its derivatives, particularly the 2,6-bis(benzylidene)cyclohexanones, underscore the potential of this chemical class in drug discovery. The ability of these compounds to modulate key signaling pathways involved in cancer and inflammation provides a strong rationale for further investigation and development of novel therapeutics based on the 2-cyclohexylidenecyclohexan-1-one core. Future research should focus on the targeted synthesis of derivatives with improved potency and selectivity, as well as a more in-depth elucidation of their mechanisms of action at the molecular level.

References

- 1. rsc.org [rsc.org]

- 2. 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexanone, 2-cyclohexylidene- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

The Versatility of α,β-Unsaturated Ketones: A Technical Guide to Their Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

α,β-Unsaturated ketones, also known as enones, are a cornerstone of modern organic synthesis. Their unique electronic structure, characterized by a conjugated system encompassing a carbonyl group and a carbon-carbon double bond, imparts a rich and versatile reactivity. This dual functionality allows for a wide array of chemical transformations, making them invaluable building blocks in the construction of complex molecular architectures, from natural products and pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the core applications of α,β-unsaturated ketones, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows.

Core Reactivity: The Electrophilic Nature of Enones

The reactivity of α,β-unsaturated ketones is dominated by their electrophilic character at both the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either of these sites, leading to two primary modes of addition: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) to the β-carbon. The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates, enamines, and enolates, preferentially undergo 1,4-addition. This conjugate addition pathway is particularly powerful as it allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to a diverse range of functionalized products.

Key Synthetic Transformations

The unique reactivity of α,β-unsaturated ketones has given rise to a multitude of named reactions that are fundamental to organic synthesis. This section details the mechanisms, scope, and applications of the most significant of these transformations.

The Michael Addition: A Cornerstone of C-C Bond Formation

The Michael addition is the conjugate addition of a nucleophile, typically a stabilized carbanion (the Michael donor), to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] This reaction is exceptionally versatile for forming carbon-carbon bonds in a mild and efficient manner.[1] The nucleophiles, often referred to as Michael donors, commonly include enolates derived from ketones, malonates, β-ketoesters, and nitroalkanes.[2] The resulting product contains a characteristic 1,5-dicarbonyl moiety, a valuable synthon for further transformations.[2]

The general mechanism involves the deprotonation of the Michael donor to form a nucleophilic enolate, which then attacks the β-carbon of the α,β-unsaturated ketone. Protonation of the resulting enolate intermediate yields the final 1,5-dicarbonyl product.[1]

Asymmetric Michael Addition: The development of asymmetric Michael additions has been a major focus in organic synthesis, enabling the stereocontrolled construction of chiral molecules. Organocatalysis has emerged as a powerful tool in this regard, with chiral amines and thioureas being particularly effective in promoting highly enantioselective conjugate additions.

Data Presentation: Organocatalytic Asymmetric Michael Addition of Nitromethane (B149229) to Cyclic Enones

| Entry | Enone Substrate | Catalyst (mol%) | Additive (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclopent-2-en-1-one | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (5) | Benzoic Acid (5) | 48 | 85 | 98 |

| 2 | Cyclohex-2-en-1-one | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5) | Benzoic Acid (5) | 72 | 92 | 99 |

| 3 | Cyclohept-2-en-1-one | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5) | Benzoic Acid (5) | 96 | 78 | 97 |

| 4 | 3-Methylcyclohex-2-en-1-one | tert-Leucine-derived diamine (10) | - | 120 | 88 | 96 |

| 5 | 3-Phenylcyclohex-2-en-1-one | tert-Leucine-derived diamine (10) | - | 120 | 91 | 99 |

Data compiled from representative literature. Conditions may vary. ee = enantiomeric excess.

The Robinson Annulation: A Powerful Ring-Forming Strategy

The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring.[3] It is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[3] This reaction is of paramount importance in the synthesis of polycyclic compounds, particularly steroids and terpenoids.[4][5]

The process begins with the Michael addition of a ketone enolate to an α,β-unsaturated ketone, typically methyl vinyl ketone, to form a 1,5-diketone intermediate.[5] Under the basic or acidic reaction conditions, this intermediate then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield a cyclohexenone derivative.[5]

Asymmetric Robinson Annulation: The enantioselective synthesis of Robinson annulation products has been extensively studied, with organocatalysis playing a pivotal role. Chiral proline and its derivatives are often used to catalyze the asymmetric Michael addition and subsequent aldol condensation, leading to the formation of chiral cyclohexenones with high enantiomeric excess. A prominent example is the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[6][7][8]

Data Presentation: Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones

| Entry | Triketone Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methyl-1,3-cyclohexanedione | L-Proline (3) | DMSO | 48 | 70-80 | 70-76 (S) |

| 2 | 2-Methyl-1,3-cyclohexanedione | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1) | Neat | 24 | 98 | 91 (S) |

| 3 | 2-Ethyl-1,3-cyclohexanedione | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1) | Neat | 24 | 95 | 92 (S) |

| 4 | 2-Methyl-1,3-cyclopentanedione | L-Proline (20) | DMF | 96 | ~60 | 94 (S) |

| 5 | 2-Methyl-1,3-cyclopentanedione | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1) | Neat | 12 | 96 | 96 (S) |

Data compiled from representative literature on the synthesis of Wieland-Miescher ketone (from cyclohexanedione) and Hajos-Parrish ketone (from cyclopentanedione). Conditions and yields are illustrative. ee = enantiomeric excess.[6][7][8]

The Nazarov Cyclization: Synthesis of Cyclopentenones

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones.[9] This transformation is a powerful tool for the construction of five-membered rings, which are prevalent in many natural products and biologically active molecules.[9]

The reaction is initiated by the activation of the divinyl ketone with a Lewis acid or a protic acid, which facilitates a 4π-conrotatory electrocyclization to form a pentadienyl cation intermediate. This is followed by the elimination of a proton to yield the cyclopentenone product.[9] The regioselectivity of the double bond in the final product can be a challenge, but modern variants of the reaction, such as silicon-directed Nazarov cyclizations, have been developed to address this issue.

Data Presentation: Lewis Acid Catalysis in the Nazarov Cyclization

| Entry | Divinyl Ketone Substrate | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,4-Pentadien-3-one | FeCl₃ (100) | CH₂Cl₂ | 25 | 1 | 85 |

| 2 | 1,5-Diphenyl-1,4-pentadien-3-one | SnCl₄ (100) | CH₂Cl₂ | 0 to 25 | 0.5 | 75 |

| 3 | 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-one | Cu(OTf)₂ (2) | DCE | 80 | 2 | 95 |

| 4 | 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-one | Sc(OTf)₃ (3) | DCE | 80 | 2 | 93 |

| 5 | Indole enone derivative | ZnCl₂ (10) | DCE | 40 | 48 | 95 |

Data compiled from representative literature. DCE = 1,2-dichloroethane. Yields are illustrative and depend on the specific substrate.[6][10][11]

The Baylis-Hillman Reaction: Formation of Functionalized Allylic Alcohols

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, such as an α,β-unsaturated ketone, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.[12] The reaction results in the formation of a densely functionalized allylic alcohol.

The mechanism involves the conjugate addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate. This enolate then adds to the aldehyde electrophile. Subsequent elimination of the catalyst regenerates the double bond and yields the final product. A significant drawback of the Baylis-Hillman reaction is its often slow reaction rate.

Data Presentation: Scope of the DABCO-Catalyzed Baylis-Hillman Reaction

| Entry | Aldehyde | Activated Alkene | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Methyl acrylate | 120 | 85 |

| 2 | 4-Nitrobenzaldehyde | Methyl acrylate | 24 | 95 |

| 3 | 2-Naphthaldehyde | Methyl vinyl ketone | 168 | 78 |

| 4 | Furfural | Acrylonitrile | 96 | 82 |

| 5 | 4-Chlorobenzaldehyde | Acrylamide | 48 | 61 |

Data compiled from representative literature. Reactions are typically run at room temperature with a stoichiometric or catalytic amount of DABCO. Yields are illustrative.[13]

Experimental Protocols

General Procedure for the Organocatalytic Asymmetric Michael Addition of Nitromethane to Cyclohex-2-en-1-one

To a solution of cyclohex-2-en-1-one (1.0 mmol) in nitromethane (5.0 mL) at room temperature is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 72 hours. Upon completion of the reaction (monitored by TLC), the mixture is directly purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired 3-(nitromethyl)cyclohexan-1-one. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Proline-Catalyzed Asymmetric Robinson Annulation (Synthesis of the Wieland-Miescher Ketone)

A mixture of 2-methyl-1,3-cyclohexanedione (1.0 mmol), methyl vinyl ketone (1.2 mmol), and L-proline (0.3 mmol, 30 mol%) in dimethyl sulfoxide (B87167) (DMSO) (5 mL) is stirred at room temperature for 48 hours. Water is then added to the reaction mixture, and it is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the (S)-Wieland-Miescher ketone. The enantiomeric excess is determined by chiral HPLC analysis.[8]

General Procedure for the Lewis Acid-Catalyzed Nazarov Cyclization

To a solution of the divinyl ketone (0.58 mmol) in dichloromethane (B109758) (DCM) (19 mL) under an ice bath, a solution of tin(IV) chloride (SnCl₄) (1.0 M in DCM, 1.16 mmol) is added dropwise. The solution is allowed to warm to room temperature and stirred for 30 minutes. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The resulting mixture is stirred vigorously for 15 minutes, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the cyclopentenone product.[6]

General Procedure for the DABCO-Catalyzed Baylis-Hillman Reaction

To a mixture of the aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the specified time (monitored by TLC). After completion of the reaction, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired Baylis-Hillman adduct.

Applications in the Synthesis of Complex Molecules

The synthetic utility of α,β-unsaturated ketones is prominently showcased in the total synthesis of numerous complex natural products and pharmaceuticals.

Pharmaceutical Synthesis: The Case of Warfarin

Warfarin, a widely used anticoagulant, is synthesized via a Michael addition reaction. The synthesis involves the conjugate addition of 4-hydroxycoumarin (B602359) to benzalacetone.[14][15] This reaction can be catalyzed by either a base or an acid. The use of ionic liquids as solvents has been shown to improve the reaction efficiency.[15]

Natural Product Synthesis: Steroids and Prostaglandins (B1171923)

The Robinson annulation has been instrumental in the synthesis of steroids, with the Wieland-Miescher ketone serving as a key bicyclic building block for the steroid nucleus.[3][5][16]

Prostaglandins, a class of biologically active lipids, are another area where the chemistry of α,β-unsaturated ketones is crucial. The synthesis of prostaglandins often involves the conjugate addition of nucleophiles to cyclopentenone derivatives to introduce the side chains of the molecule.[1][15][17] The Corey lactone, a key intermediate in many prostaglandin (B15479496) syntheses, is itself derived from reactions involving enone intermediates.[1][17]

Visualizing Synthetic Strategies

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual workflows in the application of α,β-unsaturated ketone chemistry.

Caption: Workflow for the Michael Addition Reaction.

Caption: Synthetic Strategy of the Robinson Annulation.

Caption: Decision Tree for Nucleophilic Addition to Enones.

Conclusion

α,β-Unsaturated ketones are remarkably versatile and powerful intermediates in organic synthesis. Their ability to undergo a wide range of transformations, particularly conjugate additions and subsequent cyclizations, has made them indispensable tools for the construction of complex molecular frameworks. The development of asymmetric variants of these classic reactions, largely driven by advances in organocatalysis, has further expanded their utility, allowing for the stereocontrolled synthesis of chiral molecules of significant biological and pharmaceutical importance. A thorough understanding of the reactivity and synthetic applications of α,β-unsaturated ketones is therefore essential for researchers and professionals in the fields of organic chemistry and drug development.

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 7. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. METHOD FOR INTRODUCING SUBSTITUENTS INTO ALPHA,BETA-UNSATURATED KETONE AND PROSTAGLANDIN COMPOUND SYNTHESIS METHOD UTILIZING SAME - Patent 3663305 [data.epo.org]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

Methodological & Application

2-Cyclohexylidenecyclohexanone as a starting material in total synthesis

Application of 2-Cyclohexylidenecyclohexanone in Total Synthesis

Introduction

This compound is a versatile α,β-unsaturated ketone that serves as a valuable starting material in organic synthesis. Its bifunctional nature, possessing both a nucleophilic α-carbon and an electrophilic β-carbon, as well as a carbonyl group, allows for a variety of chemical transformations. This makes it a suitable precursor for the construction of complex molecular architectures, particularly fused and spirocyclic ring systems commonly found in natural products and pharmaceutically active compounds. Key reactions involving this starting material include Michael additions, Robinson annulations, and various cycloaddition reactions, which enable the diastereoselective formation of multiple stereocenters.

Application in the Synthesis of Fused Heterocyclic Systems

Conceptual Application in Spirocyclic Alkaloid Synthesis

While specific total syntheses of spiro-alkaloids starting from this compound are not extensively documented in recent literature, its structure makes it an ideal candidate for such endeavors. The exocyclic double bond is a key feature that can be exploited in cycloaddition reactions or domino sequences to generate the spirocyclic core. For instance, a [3+2] cycloaddition with an azomethine ylide could, in principle, lead to the formation of a spiro-pyrrolidine ring system, a common motif in various alkaloids.

Challenges and Future Perspectives

Despite its potential, the application of this compound as a starting material in contemporary total synthesis appears to be underexplored in readily accessible scientific literature. Many modern synthetic strategies for cyclohexanone-containing natural products tend to construct the cyclohexanone (B45756) ring as part of the core scaffold synthesis rather than starting with a pre-functionalized one like this compound. However, the unique reactivity of this starting material warrants further investigation for the development of novel and efficient synthetic routes to complex molecules. Future work could focus on its use in asymmetric catalysis to control the stereochemistry of the resulting products, further expanding its utility in the synthesis of chiral natural products and pharmaceuticals.

Experimental Protocols

Synthesis of Dodecahydrocarbazole from this compound (A Generalized Protocol)

This protocol is based on the classical synthesis of dodecahydrocarbazole from this compound and phenylhydrazine (B124118), followed by a Fischer indole (B1671886) synthesis-type cyclization.[1]

Step 1: Formation of the Phenylhydrazone

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.1 eq).

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated for a period of 1 to 4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude phenylhydrazone can be purified by recrystallization or column chromatography, or used directly in the next step.

Step 2: Fischer Indole Synthesis-type Cyclization

-

The crude or purified phenylhydrazone from the previous step is treated with a cyclizing agent. Common reagents for the Fischer indole synthesis include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong protic acids like sulfuric acid or hydrochloric acid.

-

The reaction is typically heated to elevated temperatures (e.g., 100-180 °C) for several hours. The optimal temperature and reaction time depend on the chosen cyclizing agent.

-

After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and quenched by carefully adding it to ice-water or a basic solution to neutralize the acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude dodecahydrocarbazole is then purified by column chromatography on silica (B1680970) gel to afford the final product.

Quantitative Data

Due to the age of the primary literature source for the synthesis of dodecahydrocarbazole from this compound, detailed quantitative data such as precise yields, spectroscopic data (NMR, IR, MS), and reaction conditions according to modern standards are not available. The following table presents a generalized summary based on typical outcomes for similar reactions.

| Step | Product | Typical Yield (%) | Notes |

| 1. Hydrazone Formation | Phenylhydrazone of this compound | 85-95 | This reaction is generally high-yielding. The product may be a mixture of E/Z isomers. |

| 2. Cyclization | Dodecahydrocarbazole | 40-60 | The yield of the Fischer indole synthesis can vary significantly depending on the substrate and the reaction conditions. Side products may be formed due to the harsh acidic conditions and high temperatures. The diastereoselectivity of the cyclization would need to be determined by analysis of the final product. |

Visualizations

Caption: Experimental workflow for the synthesis of dodecahydrocarbazole.

Caption: Reaction pathway for dodecahydrocarbazole synthesis.

References

Application Note: Synthesis of 2-Cyclohexylidenecyclohexanone via Acid-Catalyzed Self-Condensation

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Cyclohexylidenecyclohexanone, a valuable intermediate in organic synthesis.[1][2] The primary method described is the self-condensation of cyclohexanone (B45756), a reversible aldol (B89426) condensation reaction that can be catalyzed by either acids or bases.[3][4] This protocol focuses on a highly selective, heterogeneous catalytic approach using a perfluorosulfonic acid resin catalyst (HRF5015), which offers high selectivity towards the desired dimer products under relatively mild conditions.[4][5] The synthesized product is typically a mixture of two isomers: 2-(1-cyclohexenyl)cyclohexanone (B73363) and this compound.[3][4][6]

Introduction

Cyclohexanone is a key intermediate in the production of fine chemicals and has been explored as a potential biofuel.[4] Its self-condensation leads to the formation of C12 dimers, which are precursors for various industrial applications, including the synthesis of o-phenylphenol (OPP), a compound widely used in fungicides and flame retardants.[4] The reaction yields two primary isomers: the kinetically favored but less stable β,γ-unsaturated ketone, 2-(1-cyclohexenyl)cyclohexanone, and the thermodynamically favored α,β-unsaturated ketone, this compound.[1][6][7] Achieving high selectivity for the dimer products while minimizing the formation of trimers and other by-products is crucial for industrial applications.[4] This protocol details a method using a solid acid catalyst that provides nearly 100% selectivity for the dimer products.[4][5]

Experimental Protocol: Acid-Catalyzed Self-Condensation

This protocol is based on the use of a heterogeneous perfluorosulfonic acid resin catalyst (HRF5015) for the self-condensation of cyclohexanone.

2.1 Materials and Equipment

-

Reagents:

-

Cyclohexanone (C₆H₁₀O, >99% purity)

-

Perfluorosulfonic acid resin catalyst (e.g., HRF5015)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus for purification

-

2.2 Procedure

-

Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Charging Reactants: Charge the flask with cyclohexanone. Add the perfluorosulfonic acid resin catalyst (e.g., 10-15 g per kg of cyclohexanone).[4]

-

Reaction: Heat the mixture to 90°C while stirring.[4] Maintain this temperature and continue stirring. The reaction progress can be monitored using techniques like Gas Chromatography (GC).

-

Cooling and Catalyst Removal: Once the reaction reaches the desired conversion, turn off the heat and allow the mixture to cool to room temperature. Since the catalyst is a solid, separate it from the liquid product mixture by filtration.[4] The catalyst can often be washed, dried, and reused.

-

Work-up:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any residual acidity, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the bulk of the unreacted cyclohexanone and any solvent used for extraction via rotary evaporation.

-

Purify the resulting crude product mixture (containing both dimer isomers) by vacuum distillation.[8] Alternatively, separation of the isomers can be achieved by low-temperature crystallization from a hydrocarbon solvent.[8]

-

Data Presentation

The following table summarizes typical reaction parameters and expected results for the self-condensation of cyclohexanone using an HRF5015 catalyst.

| Parameter | Value / Description | Reference |

| Reactant | Cyclohexanone | [4] |

| Catalyst | Perfluorosulfonic acid resin (HRF5015) | [4] |

| Reaction Temperature | 90°C | [4] |

| Product Molecular Formula | C₁₂H₁₈O | [1][9] |

| Product Molecular Weight | 178.27 g/mol | [1][10] |

| Dimer Selectivity | ~100% | [4] |

| Primary Products | 2-(1-cyclohexenyl)cyclohexanone and this compound | [3][4] |

| Isomer Ratio (DMI/DMII) | Over heterogeneous acid catalysts, the ratio of 2-(1-cyclohexenyl)cyclohexanone to this compound is typically ~9:1. | [6] |

| Appearance | Colorless to pale yellow liquid | [9] |

Visualization

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the self-condensation of cyclohexanone.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. Buy this compound | 1011-12-7 [smolecule.com]

- 2. This compound | 1011-12-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS 1011-12-7: this compound | CymitQuimica [cymitquimica.com]

- 10. Cyclohexanone, 2-cyclohexylidene- [webbook.nist.gov]

Application Notes and Protocols for the Use of 2-Cyclohexylidenecyclohexanone in Robinson Annulation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the creation of six-membered rings.[1][2] This reaction is a cornerstone in the construction of polycyclic systems, including steroids and other biologically active molecules. The classic Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring.[2][3]

This document provides detailed application notes and protocols for the use of 2-cyclohexylidenecyclohexanone as the ketone component in a Robinson annulation reaction. The reaction of this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone, is expected to produce a spirocyclic enone. Specifically, the product would be a derivative of spiro[5.5]undecenone, a structural motif of interest in medicinal chemistry and natural product synthesis. The formation of such spirocycles is of considerable importance in the development of novel therapeutic agents.

While specific literature detailing the Robinson annulation of this compound is not extensively available, the protocols and data presented herein are based on established principles of the Robinson annulation with analogous cyclic ketones. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings for the synthesis and exploration of novel spirocyclic compounds.

Reaction Mechanism and Workflow

The Robinson annulation of this compound with methyl vinyl ketone proceeds in a two-step sequence: a Michael addition followed by an intramolecular aldol condensation.[2][3]

-

Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon of the cyclohexanone (B45756) ring of this compound, forming a resonance-stabilized enolate.

-